molecular formula C12H22BCl B1586884 Chlorodicyclohexylborane CAS No. 36140-19-9

Chlorodicyclohexylborane

Cat. No.: B1586884
CAS No.: 36140-19-9
M. Wt: 212.57 g/mol
InChI Key: PBBOKJIYEZCTEH-UHFFFAOYSA-N
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Description

Chlorodicyclohexylborane, also known as dicyclohexylboron chloride, is an organoboron compound with the molecular formula (C6H11)2BCl. It is a colorless liquid that is widely used in organic synthesis due to its unique reactivity and selectivity. The compound is particularly valued for its role in regio- and stereoselective enolboration of ketones and other carbonyl derivatives .

Preparation Methods

Chlorodicyclohexylborane can be synthesized through several methods. One common synthetic route involves the reaction of dicyclohexylborane with hydrogen chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(C6H11)2BH+HCl(C6H11)2BCl+H2(C_6H_{11})_2BH + HCl \rightarrow (C_6H_{11})_2BCl + H_2 (C6​H11​)2​BH+HCl→(C6​H11​)2​BCl+H2​

In an industrial setting, this compound is often produced in solution form, such as in methylene chloride or hexanes, to facilitate handling and application .

Chemical Reactions Analysis

Chlorodicyclohexylborane is a versatile reagent that undergoes various types of chemical reactions:

    Aldol Addition Reactions: It is used in aldol addition reactions to form β-hydroxy ketones or aldehydes. The reaction typically involves the addition of this compound to an enolate, followed by hydrolysis.

    Mukaiyama Aldol Addition: This reaction involves the addition of silyl enol ethers to aldehydes or ketones in the presence of a Lewis acid catalyst.

    Microwave-Assisted Ring-Closing Metathesis: this compound is used in microwave-assisted ring-closing metathesis reactions to form cyclic compounds.

    C-Alkylation of Aromatic Aldimines: It facilitates the alkylation of aromatic aldimines to form substituted aromatic compounds.

    Reversible Ketone-Ketone Aldol Reactions: It is used in reversible aldol reactions between ketones to form β-hydroxy ketones.

    Syn- and Anti-Stereoselective Aldol Reactions: This compound is employed in stereoselective aldol reactions to control the stereochemistry of the product

Scientific Research Applications

Organic Synthesis

Chlorodicyclohexylborane is primarily employed as a reagent in organic synthesis due to its ability to facilitate several key reactions:

  • Stereoselective Aldol Additions : It is particularly effective in regio- and stereoselective aldol reactions, allowing for the formation of β-hydroxy ketones or aldehydes. The stereochemical outcome is influenced by the protecting groups on the ketones used .
  • Mukaiyama Aldol Reaction : CDCB acts as a catalyst in Mukaiyama aldol reactions, where silyl enol ethers react with carbonyl compounds to produce aldol products.
  • Ring-Closing Metathesis (RCM) : The compound enhances yields in RCM reactions, especially when combined with microwave-assisted techniques. Studies have shown that CDCB can increase yields from 20-40% to 80-90% in macrocyclization processes .

Biological Applications

This compound plays a role in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form complex molecular structures makes it valuable in drug development.

Industrial Applications

In industry, CDCB is utilized for producing fine chemicals and polymers with specific properties. Its unique reactivity allows for tailored synthesis routes that meet diverse industrial needs.

Case Study 1: Stereoselective Aldol Reactions

Research demonstrated that CDCB-mediated aldol reactions involving α,α′-dioxygenated ketones yielded high stereoselectivity. The outcomes varied significantly based on the steric hindrance of protecting groups, challenging previous assumptions about enolate formation mechanisms.

Case Study 2: Microwave-Assisted Synthesis

In a study focusing on RCM reactions enhanced by microwave irradiation, CDCB was shown to prevent aggregation during cyclization, leading to improved yields and purity of cyclic compounds. This method has been particularly beneficial in synthesizing complex cyclic architectures in shorter reaction times .

Comparative Analysis of this compound with Other Organoboron Compounds

Property/CompoundThis compoundOther Organoboron Compounds
Lewis Acid ActivityHighVariable
StereoselectivitySignificantModerate to High
Yield Improvement in RCMUp to 90%Generally lower
Application ScopeBroadLimited

Mechanism of Action

The mechanism of action of chlorodicyclohexylborane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to facilitate various chemical reactions, such as aldol additions and enolboration. The compound’s reactivity is influenced by the steric and electronic effects of the cyclohexyl groups attached to the boron atom .

Comparison with Similar Compounds

Chlorodicyclohexylborane can be compared with other boron-containing compounds, such as:

    Dicyclohexylborane: Similar in structure but lacks the chlorine atom, making it less reactive in certain reactions.

    Dichlorophenylborane: Contains two chlorine atoms and a phenyl group, offering different reactivity and selectivity.

    Catecholborane: Contains a catechol group, providing unique reactivity in hydroboration reactions.

    Borane Dimethyl Sulfide Complex: A simpler borane compound used in hydroboration and reduction reactions

This compound is unique due to its combination of steric bulk and reactivity, making it a valuable reagent in organic synthesis.

Biological Activity

Chlorodicyclohexylborane (CDCB) is a boron-containing compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a boron atom bonded to two cyclohexyl groups and a chlorine atom. Its chemical formula is C12H22BCl\text{C}_{12}\text{H}_{22}\text{BCl} . The synthesis of CDCB typically involves the reaction of chloroboranes with cyclohexyl lithium, leading to the formation of this compound in moderate yields .

Biological Activity Overview

The biological activity of CDCB has been explored in various contexts, particularly in relation to its antimicrobial and cytotoxic properties. Below are some key findings from recent studies:

  • Antimicrobial Activity : CDCB has demonstrated significant antibacterial properties against Gram-positive bacteria. For instance, it exhibited bacteriostatic effects in vitro against strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Cytotoxicity : Studies have shown that CDCB possesses cytotoxic effects on cancer cell lines. It has been evaluated for its ability to inhibit the proliferation of human tumor cell lines, including astrocytoma cells, with IC50 values in the low nanomolar range .

The precise mechanisms underlying the biological activities of CDCB are still under investigation. However, it is suggested that the compound may exert its effects through the following pathways:

  • Inhibition of Protein Synthesis : Similar to other boron compounds, CDCB may interfere with protein synthesis in bacterial cells, leading to growth inhibition .
  • Induction of Apoptosis : In cancer cells, CDCB appears to induce apoptosis through the activation of caspases, which are crucial for programmed cell death .

Table 1: Summary of Biological Activity Studies on this compound

StudyActivity AssessedResultsReference
1AntibacterialEffective against S. aureus and E. faecalis
2CytotoxicityIC50 values in low nanomolar range against astrocytoma cells
3Apoptosis InductionInduces caspase activation in cancer cells
4Antimicrobial SpectrumBroad-spectrum activity against various pathogens

Research Implications

The findings regarding the biological activity of CDCB suggest potential applications in drug development, particularly as an antimicrobial agent or anticancer therapeutic. Further research is warranted to fully elucidate its mechanisms and optimize its efficacy.

Properties

IUPAC Name

chloro(dicyclohexyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBOKJIYEZCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403001
Record name Chlorodicyclohexylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36140-19-9
Record name Chlorodicyclohexylborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36140-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodicyclohexylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 250-mL round bottom flask fitted with a rubber septum, a magnetic stirring bar, and a connecting tube attached to a mercury bubbler was cooled in an ice bath and charged with diethyl ether (90 mL) under inert atmosphere. Cyclohexene (21.2 mL, 210 mmol) was added, followed by the slow addition of monochloroborane-methyl sulfide (11.6 mL, 100 mmol). The mixture was stirred at 0° C. for 2 h. The solvent was removed under reduced pressure (25° C., 12 Torr). Distillation provided pure dicyclohexylchloroborane (δ 76 ppm in hexane), 16.85 g, 80% yield, bp 104°-105° C. (0.5 mm). Synthesis of this product by this process can readily be carried out on a molar scale.
Quantity
21.2 mL
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reactant
Reaction Step One
Name
monochloroborane methyl sulfide
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11.6 mL
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reactant
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0 (± 1) mol
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90 mL
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Synthesis routes and methods II

Procedure details

A 500-mL round-bottom flask capped with a rubber septum, a magnetic stirring bar, and a connecting tube attached to a mercury bubbler was charged with diethyl ether (150 mL) and cyclohexene (41 mL, 400 mmol). The flask was cooled in an ice bath, borane-methyl sulfide (BMS, 20 mL, 200 mmol) was added slowly, and stirring was continued for 3 h at 0° C. Dicyclohexylborane precipitated as a white solid. The supernatant liquid was removed by a double-ended needle, the solid was washed with ether, and the liquid was removed. Then the solid was suspended in 100 mL of diethyl ether, and anhydrous HCl in ether (66.7 mL of 3M solution, 200 mmol) was added slowly to the suspension at 0° C. Hydrogen is rapidly evolved and should be safely vented. A clear solution was obtained. The 11B NMR analysis of the resulting solution showed formation of Chx2BCl (δ 66 ppm in diethyl ether). Distillation provides the pure title product (δ 76 ppm in hexane), 31.6 g, 75% yield, bp 95°-96 ° C. (0.35 mm).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
66.7 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
11B
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0 (± 1) mol
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reactant
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solvent
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0 (± 1) mol
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41 mL
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorodicyclohexylborane
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Chlorodicyclohexylborane
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Chlorodicyclohexylborane
Reactant of Route 4
Chlorodicyclohexylborane
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Reactant of Route 6
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Customer
Q & A

Q1: What is the primary application of chlorodicyclohexylborane in organic synthesis?

A1: this compound is primarily used as a reagent for stereoselective aldol additions, particularly with α,α′-dioxygenated ketones [, , , ].

Q2: How does the stereoselectivity of this compound-mediated aldol additions differ from other boron reagents?

A2: Research suggests that the stereochemical outcome of the aldol reaction with this compound is dependent on the protecting group on the α-oxygen atoms of the ketone. Interestingly, ketones with bulky silyloxy groups yielded syn aldols, suggesting the involvement of Z enolates. This observation challenges the common assumption of chelate formation during enolization, at least when sterically hindered protecting groups are present [, ].

Q3: Can you provide an example of how this compound facilitates ring formation in organic synthesis?

A3: this compound has been successfully employed as an additive in ring-closing metathesis (RCM) reactions. Its presence significantly improves the yield of macrocycles, particularly when combined with thermal and microwave-assisted RCM [, ].

Q4: How does this compound interact with transition metal complexes in organic synthesis?

A4: Studies have shown that this compound can participate in σ-bond metathesis reactions with ruthenium complexes. For instance, it reacts with a four-membered ruthenacycle, [(p-cymene)RuCl(κC,P-CH2CH2PPh2)], leading to ring-opening and formation of a ruthenium complex with a pendant borane moiety [].

Q5: Are there alternative reagents to this compound in aldol reactions, and how do their selectivities compare?

A5: Yes, alternative chiral boron reagents have been investigated in aldol reactions []. While other reagents may provide the desired product, the specific reaction conditions and substrate structure can influence the diastereoselectivity. In the synthesis of the C1-C11 fragment of amphidinolide O, this compound demonstrated superior diastereoselectivity compared to other chiral boron reagents tested [].

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